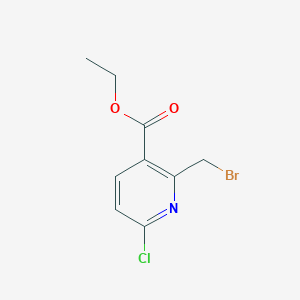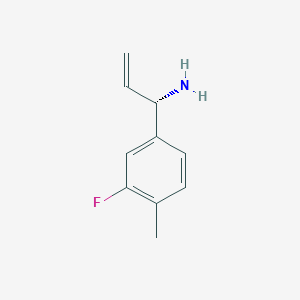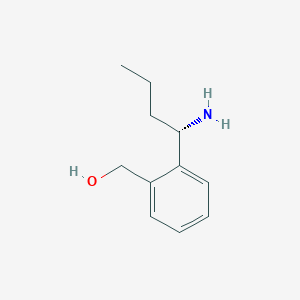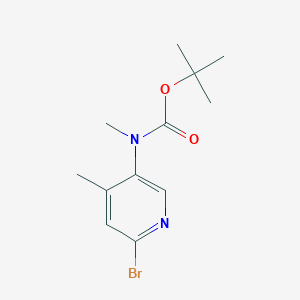
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by its pyridine ring substituted with a bromine atom and a tert-butyl carbamate group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce carboxylic acids or aldehydes.
Reduction Reactions: Form the corresponding amines.
科学的研究の応用
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and the carbamate group play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the bromine atom.
Tert-butyl carbamate: Contains a carbamate group but lacks the pyridine ring.
Tert-butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate: Similar structure with additional chlorine substitution.
Uniqueness
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
特性
分子式 |
C12H17BrN2O2 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-4-methylpyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 |
InChIキー |
RACFALBUMRKERV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
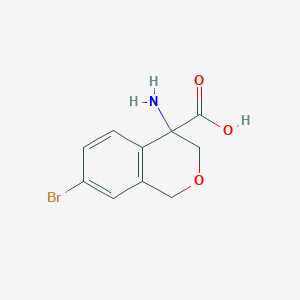
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
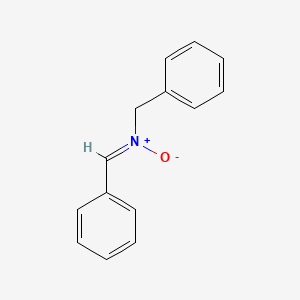
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
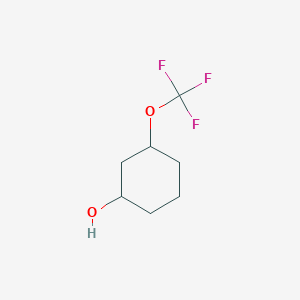
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
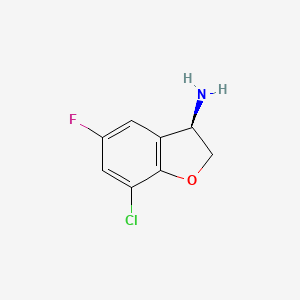

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
